molecular formula C21H18N4O2S3 B2372276 N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021264-10-7

N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2372276
CAS No.: 1021264-10-7
M. Wt: 454.58
InChI Key: SLECXJGZZKNUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety. The molecule includes a 2,6-dimethylphenyl group and a phenyl substituent, along with thioxo and oxo functional groups. The compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous thiazolo-pyrimidine derivatives .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c1-12-7-6-8-13(2)16(12)22-15(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLECXJGZZKNUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential biological activities that are being explored in various research contexts. This article reviews its biological activity, including antimicrobial properties and mechanisms of action based on available literature.

  • Molecular Formula : C21H18N4O2S3
  • Molecular Weight : 454.58 g/mol
  • CAS Number : 1040654-14-5

Biological Activity Overview

The compound has shown promising biological activities in several studies. Its mechanisms of action primarily involve antimicrobial properties against a range of bacteria and fungi.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Efficacy : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In some cases, it was found to be more potent than traditional antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : The compound also exhibited antifungal properties, outperforming reference drugs such as bifonazole and ketoconazole against several fungal species .
Microorganism Sensitivity Reference Drug Comparison
Staphylococcus aureusHighMore potent than ampicillin
Escherichia coliModerateComparable to streptomycin
Candida albicansHighBetter than fluconazole

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits the CYP51 enzyme, crucial for fungal sterol biosynthesis, leading to its antifungal activity .
  • Docking Studies : Molecular docking analyses have been performed to elucidate potential binding sites on microbial targets. These studies suggest that the compound's structure allows for effective binding to bacterial and fungal enzymes involved in cell wall synthesis and metabolism .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Bacterial Resistance : A study highlighted that derivatives of thiazolopyrimidine compounds showed enhanced antibacterial activity against resistant strains of bacteria . This suggests that modifications to the thiazolopyrimidine core can lead to more effective antimicrobial agents.
  • Fungal Inhibition Trials : Trials involving various fungal species indicated that the compound could inhibit growth at lower concentrations compared to standard antifungals. This highlights its potential as a lead compound for developing new antifungal therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Molecular Weight Synthetic Route Key Features
Target Compound Thiazolo[4,5-d]pyrimidine - 2,6-Dimethylphenyl
- Phenyl
- Thioacetamide
- Thioxo/oxo groups
Not reported Likely alkylation of thiopyrimidine with chloroacetamide derivatives Enhanced steric bulk from dimethylphenyl; potential for hydrogen bonding
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-... Thiazolo[4,5-d]pyrimidine - Coumarin derivative
- Hydroxy/oxo groups
- Phenyl
Not reported Microwave-assisted condensation of 3-phenylisothiazolidin-4-one with benzaldehyde Chromene substituent may enhance UV activity or fluorescence
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - Trimethoxybenzylidene
- Ethyl ester
- Methyl
494.55 g/mol Reflux in acetic acid/anhydride with sodium acetate Planar benzylidene group; crystallizes in monoclinic P21/n space group
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide - 2,6-Dimethylphenyl
- Methoxy
- Oxazolidinone
Not reported Not detailed in evidence Agrochemically active (fungicide); lacks heterocyclic fusion
Key Observations :

Core Heterocycle Variations: The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion position, which affects electronic distribution and steric interactions. Oxadixyl () lacks a fused heterocycle, highlighting the unique role of the thiazolo-pyrimidine scaffold in the target compound.

The trimethoxybenzylidene group in ’s compound increases planarity and may enhance crystallinity, as evidenced by its well-defined unit cell parameters (a = 7.5363 Å, b = 18.178 Å) .

Synthetic Methodology :

  • Microwave-assisted synthesis () offers faster reaction times for coumarin-thiazolo-pyrimidine hybrids, whereas the target compound’s synthesis may require conventional heating due to steric challenges .
  • Sodium acetate-mediated cyclization () is a common strategy for thiazolo-pyrimidine systems, suggesting compatibility with the target compound’s synthesis .

Physicochemical Properties :

  • The thioacetamide group in the target compound may facilitate hydrogen bonding (C–H···O/N interactions), as seen in analogous crystal structures (e.g., ’s bifurcated C–H···O bonds) .
  • Ethyl ester derivatives () exhibit higher solubility in organic solvents compared to acetamide-based structures, which could influence bioavailability .

Recommendations :

  • Conduct SAR studies to evaluate the impact of the dimethylphenyl and thioacetamide groups on bioactivity.
  • Explore computational modeling (e.g., DFT) to predict intermolecular interactions and stability.

Preparation Methods

Cyclocondensation with Carbonyl Precursors

A widely adopted method involves reacting 4-amino-5-mercaptothiazole derivatives with diketones or ketoesters. For instance, the reaction of 4-amino-5-mercapto-2-phenylthiazole with ethyl acetoacetate in ethanol under reflux conditions generates the 7-oxo-thiazolo[4,5-d]pyrimidine core. Ammonium acetate is often employed as a catalyst to accelerate cyclization, achieving yields of 68–72%. The use of absolute ethanol as a solvent ensures optimal solubility of intermediates while minimizing side reactions.

Solid-Phase Heterocyclization

Recent advancements utilize polymer-supported reagents for improved regioselectivity. A study demonstrated that immobilizing thiourea intermediates on Wang resin enables stepwise assembly of the thiazolo[4,5-d]pyrimidine ring. Subsequent cleavage with trifluoroacetic acid (TFA) yields the core structure with 85% purity, bypassing tedious column chromatography. This method is particularly advantageous for scaling production due to its recyclable reagents and reduced waste.

Formation of the Thioacetamide Moiety

The N-(2,6-dimethylphenyl)-2-thioacetamide side chain is appended via a nucleophilic substitution reaction. This step links the thiazolopyrimidine core to the aromatic acetamide group.

Chloroacetylation Followed by Thiol Displacement

First, 2-chloro-N-(2,6-dimethylphenyl)acetamide is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C. This intermediate is then treated with the thiolate anion generated from the thiazolopyrimidine-thione using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). The reaction proceeds at room temperature, yielding the thioether linkage with 75–80% efficiency.

One-Pot Coupling Strategy

A streamlined approach combines the thiazolopyrimidine-thione, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and triethylamine (Et₃N) in acetonitrile. Heating the mixture at 60°C for 6 hours facilitates simultaneous deprotonation and substitution, reducing purification steps and improving overall yield to 82%.

Optimization and Catalytic Approaches

Solvent and Temperature Effects

Reaction kinetics are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) accelerate thiol-displacement reactions but risk hydrolyzing sensitive intermediates. Ethanol and THF offer a balance between reactivity and stability, particularly for acid-labile compounds. Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions, necessitating careful monitoring via thin-layer chromatography (TLC).

Catalytic Systems

Proton-transfer catalysts such as camphorsulfonic acid (CSA) improve cyclization efficiency by stabilizing transition states. For example, CSA (10 mol%) in ethanol reduces the activation energy for thiazolo ring formation, achieving 90% conversion in 2 hours. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity in biphasic systems.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

Step Method Reagents/Conditions Yield (%) Reference
Core cyclization Cyclocondensation Ethyl acetoacetate, NH₄OAc, ethanol, reflux 68–72
Core cyclization Solid-phase synthesis Wang resin, TFA cleavage 85
Thionation Lawesson’s reagent Toluene, 110°C >90
Phenyl substitution Friedel-Crafts alkylation Benzene, AlCl₃, anhydrous DCM 65–70
Thioacetamide coupling One-pot coupling Et₃N, acetonitrile, 60°C 82

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization of thioamide intermediates and coupling with halogenated acetamides . Optimize reaction conditions by:
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst use : Employ triethylamine or DBU to accelerate nucleophilic substitution steps .
  • Purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) for ≥95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a multi-spectral approach:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and thioacetamide signals (δ 2.1–2.3 ppm for methyl groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z ~500–550) .
  • FT-IR : Detect carbonyl stretches (1650–1700 cm⁻¹) and thioamide C=S (1250–1300 cm⁻¹) .
  • XRD : Resolve crystal packing and confirm stereochemistry for analogs with similar fused-ring systems .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., thieno[3,2-d]pyrimidines):
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric assays .
  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

  • Methodological Answer : Use mechanistic probes:
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
  • Isotopic labeling : Introduce ³⁵S in thioacetamide precursors to trace sulfur incorporation .
  • Computational modeling : Simulate transition states (DFT/B3LYP) for nucleophilic attack on the thiazolo-pyrimidine core .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Address inconsistencies via:
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) .
  • Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO ≤0.1% v/v) to avoid aggregation .
  • Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .

Q. What strategies enhance selectivity for specific biological targets (e.g., kinase vs. protease inhibition)?

  • Methodological Answer : Modify the scaffold to improve target specificity:
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate binding pocket interactions .
  • Bioisosteric replacement : Swap thioacetamide with sulfonamide to alter hydrogen-bonding patterns .
  • Co-crystallization : Resolve X-ray structures of analogs bound to target enzymes to guide rational design .

Q. How can computational tools predict metabolic stability and toxicity profiles?

  • Methodological Answer : Leverage in silico platforms:
  • ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG inhibition risks .
  • Molecular docking : Dock into human serum albumin (PDB: 1AO6) to predict plasma protein binding .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with GLORYx .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.